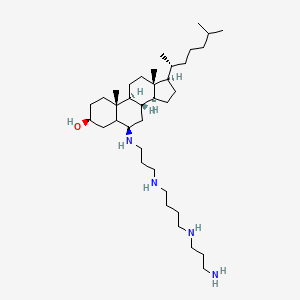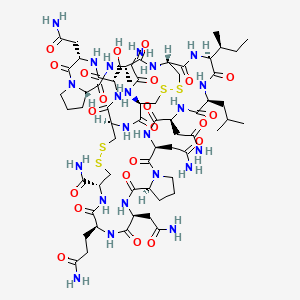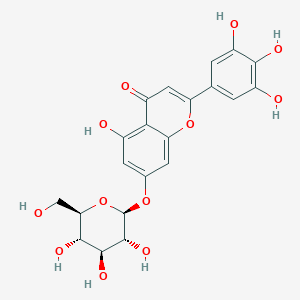
Tricetin 7-O-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricetin 7-O-glucoside is a phenolic compound found in various plants, particularly in the flowers of the Lamiaceae family . It is a derivative of tricetin, a flavonoid known for its diverse biological activities and therapeutic potential . This compound has garnered attention due to its antioxidant, antimicrobial, and regulatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tricetin 7-O-glucoside involves the glycosylation of tricetin. This process can be achieved through enzymatic methods using specific glycosyltransferases. For instance, the identification and characterization of regiospecific tricetin UDP-dependent glycosyltransferases from pomegranate have facilitated the production of this compound . These enzymes catalyze the transfer of glucose to the hydroxyl group at the 7-position of tricetin under controlled conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation or plant metabolic engineering . These methods involve the use of genetically modified microorganisms or plants to produce the compound in large quantities. The optimization of fermentation conditions and the use of bioreactors are essential for scaling up the production process.
化学反応の分析
Types of Reactions: Tricetin 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the glycosidic linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially converting it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.
科学的研究の応用
Tricetin 7-O-glucoside has a wide range of scientific research applications:
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and anticancer activities. It has been investigated for its role in modulating signaling pathways and inhibiting cancer cell proliferation.
作用機序
The mechanism of action of tricetin 7-O-glucoside involves its radical scavenging effects and its ability to inhibit the DNA damage sensor enzyme poly (ADP-ribose) polymerase-1 (PARP1) . By inhibiting PARP1, the compound prevents PARP1-mediated cell death and suppresses inflammatory gene expression. Additionally, it modulates signaling pathways such as the Akt/GSK-3β pathway, contributing to its therapeutic effects .
類似化合物との比較
Tricin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid known for its antioxidant and anticancer activities.
Kaempferol: A flavonoid with anti-inflammatory and anticancer properties.
Uniqueness: Tricetin 7-O-glucoside is unique due to its specific glycosylation at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form, tricetin . This glycosylation also contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C21H20O12 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-15-18(28)19(29)20(30)21(33-15)31-8-3-9(23)16-10(24)5-13(32-14(16)4-8)7-1-11(25)17(27)12(26)2-7/h1-5,15,18-23,25-30H,6H2/t15-,18-,19+,20-,21-/m1/s1 |
InChIキー |
BGNFAXBUPZDKDC-CMWLGVBASA-N |
異性体SMILES |
C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
正規SMILES |
C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


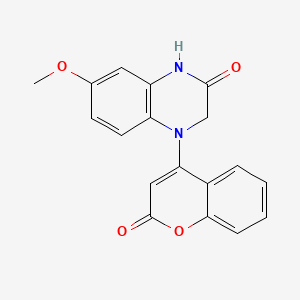
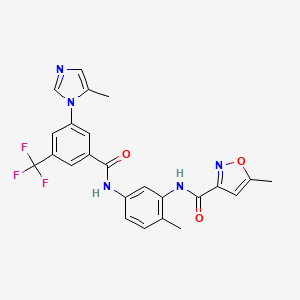
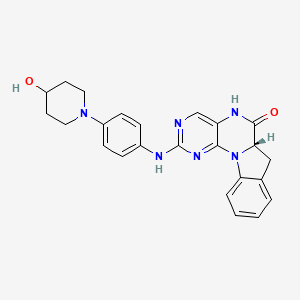
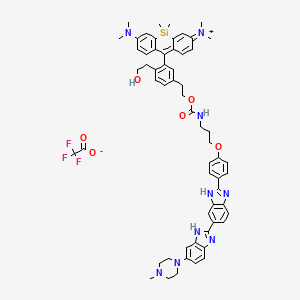
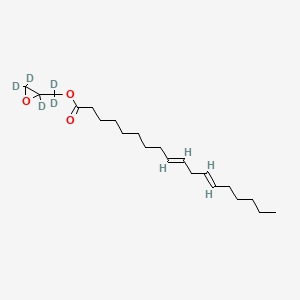
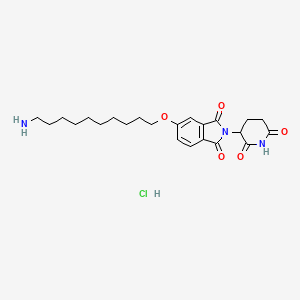
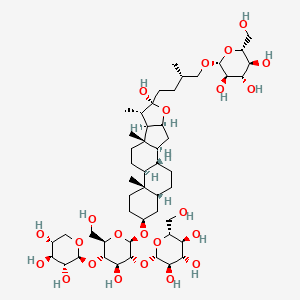
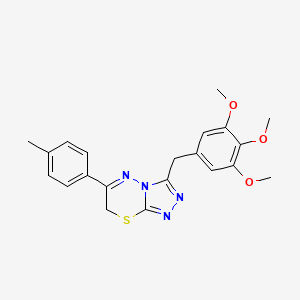

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)

